molecular formula C14H10N4O4 B1611129 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole CAS No. 60059-85-0

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole

Cat. No.: B1611129
CAS No.: 60059-85-0
M. Wt: 298.25 g/mol
InChI Key: GPMIAXOIFANJPA-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2,4-dinitrobenzyl group. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the dinitrobenzyl group enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2,4-dinitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as engineered magnesium oxide supported on dendritic fibrous nano silica, has been reported to provide high yields and selectivity under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 2-(2,4-Diaminobenzyl)-1H-benzo[d]imidazole.

    Substitution: Various N-alkylated benzimidazole derivatives.

    Oxidation: Benzimidazole N-oxides.

Scientific Research Applications

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dinitrophenyl)-1H-benzo[d]imidazole
  • 2-(2,4-Dinitrobenzyl)-1H-imidazole
  • 2-(2,4-Dinitrobenzyl)-1H-benzimidazole N-oxide

Uniqueness

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole core and the 2,4-dinitrobenzyl group. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-17(20)10-6-5-9(13(8-10)18(21)22)7-14-15-11-3-1-2-4-12(11)16-14/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMIAXOIFANJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483936
Record name 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60059-85-0
Record name 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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